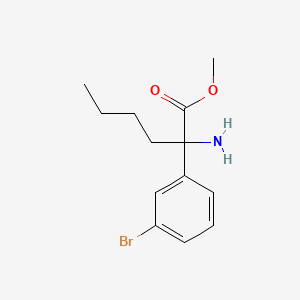

2-Amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester

Beschreibung

2-Amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester is a brominated aromatic amino acid ester with a hexanoic acid backbone. Its molecular formula is C₁₃H₁₇BrNO₂, featuring a 3-bromo-phenyl substituent and an amino group at the second carbon of the hexanoic acid methyl ester chain . While its exact CAS number is ambiguously documented in the provided evidence, it is structurally related to analogs such as 2-Amino-2-(5-bromopyridin-3-yl)hexanoic acid methyl ester (CAS 856886-54-9, ) and 2-Amino-2-phenylhexanoic acid methyl ester (CAS 360074-85-7, ).

This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive amino and ester functional groups. The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions, while the hexanoic acid chain contributes to lipophilicity, influencing bioavailability and material properties .

Eigenschaften

Molekularformel |

C13H18BrNO2 |

|---|---|

Molekulargewicht |

300.19 g/mol |

IUPAC-Name |

methyl 2-amino-2-(3-bromophenyl)hexanoate |

InChI |

InChI=1S/C13H18BrNO2/c1-3-4-8-13(15,12(16)17-2)10-6-5-7-11(14)9-10/h5-7,9H,3-4,8,15H2,1-2H3 |

InChI-Schlüssel |

TWKJCVKXJNXQAT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(C1=CC(=CC=C1)Br)(C(=O)OC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Methyl Ester Formation

A critical step in synthesizing this compound involves the formation of the methyl ester functionality. Drawing from established methodologies for similar amino acid esters, this can be achieved through reaction of the corresponding carboxylic acid with thionyl chloride in methanol.

The general procedure adapted from phenylalanine methyl ester preparation involves:

- Suspension of the alpha-amino acid in methanol at 0°C

- Dropwise addition of thionyl chloride (1.5 equivalents)

- Stirring for 24 hours at room temperature

- Removal of solvent under reduced pressure

- Recrystallization from an appropriate solvent system

This procedure typically yields the amino acid methyl ester as a hydrochloride salt with yields exceeding 95%. The reaction proceeds through an acid chloride intermediate that readily reacts with methanol to form the desired ester.

Protection Strategies for Amino Groups

To prevent unwanted side reactions during subsequent transformations, protecting the amino group is essential. N-Protection can be achieved using various protecting groups:

- Carbamate protections (Boc, Cbz)

- Amide protections (formyl, acetyl)

- Benzyl protection

For example, N-methoxycarbonyl protection can be introduced using methyl chloroformate in a biphasic system with sodium hydrogen carbonate as described for L-phenylalanine methyl ester:

A solution of sodium hydrogen carbonate in water is added at 0°C to a stirred solution of the amino acid methyl ester hydrochloride in water. Methyl chloroformate is added dropwise, and the reaction mixture is stirred for 15-20 minutes.

This protection strategy allows for subsequent manipulation of other functional groups without interference from the reactive amino group.

Synthesis via Alkylation of Protected Glycine Derivatives

Diethyl Acetamidomalonate Method

One efficient approach to this compound involves alkylation of a protected glycine equivalent such as diethyl acetamidomalonate. This method is analogous to the synthesis of substituted phenylalanines described in the literature.

The procedure involves:

- Preparation of a malonic ester derivative

- Alkylation with appropriate bromide compounds

- Hydrolysis and decarboxylation

- Esterification to yield the target compound

A detailed procedure adapted from similar syntheses would include:

1. Dissolving diethyl N-acetamidomalonate in N,N-dimethylformamide

2. Cooling and adding an alkaline compound (potassium tert-butoxide or sodium ethoxide)

3. Adding 3-bromobenzyl bromide or 1-(3-bromophenyl)pentyl bromide

4. Stirring at room temperature

5. Hydrolysis with concentrated hydrochloric acid and acetic acid

6. Esterification of the resulting amino acid

This method allows for the introduction of the 3-bromophenyl group and the hexanoic acid backbone in a controlled manner.

Alkylation with Dioxolane Derivatives

Another approach uses alkylation of glycinamide derivatives with dioxolane reagents, similar to methods described for the synthesis of (S)-2-amino-6,6-dimethoxyhexanoic acid methyl ester:

The glycinamide is reacted with an appropriate dioxolane in the presence of lithium diisopropylamide in tetrahydrofuran at -78°C to 0°C. The reaction product is then hydrolyzed under aqueous refluxing conditions to give the corresponding acid, which is subsequently converted to the methyl ester.

This method would require adaptation to incorporate the 3-bromophenyl group at the α-position of the amino acid.

Direct Synthesis via Condensation Methods

Modified Horner-Wadsworth-Emmons Approach

A promising approach for the synthesis of this compound involves a modified Horner-Wadsworth-Emmons reaction, similar to the method described for preparing γ-amino acids. This approach can be adapted to synthesize α-amino acids with specific modifications.

The synthetic sequence would involve:

- Preparation of a phosphonoacetate from trialkyl phosphite and an appropriate acetic acid ester

- Reaction with a suitable aldehyde (3-bromobenzaldehyde) to form an unsaturated intermediate

- Addition of a nitro group followed by reduction to an amino group

- Manipulation of the side chain to introduce the required hexyl group

The reactions would be conducted in appropriate solvents (e.g., tetrahydrofuran, ethanol) with bases such as potassium carbonate or DBU, as described for similar transformations.

Cyano-Based Synthetic Route

Another viable method involves the use of cyano intermediates, similar to the synthesis of (S)-3-cyano-5-methyl-hexanoic acid ethyl ester. This approach would require:

- Synthesis of a 3-bromophenyl substituted cyano intermediate

- Manipulation of the side chain to introduce the hexyl group

- Conversion of the cyano group to an amino group

- Esterification to yield the methyl ester

Bromination Approaches

Late-Stage Bromination

For larger-scale preparations, it may be advantageous to perform bromination at a late stage in the synthesis. This approach involves:

- Synthesis of 2-amino-2-phenyl-hexanoic acid methyl ester

- Selective bromination of the phenyl ring at the meta position

The bromination step requires careful control of reaction conditions to ensure selectivity for the meta position. This can be achieved using specific brominating agents and catalysts.

Organometallic Approaches

The preparation of 2-amino-3-bromoisonicotinic acid methyl ester offers insights into a potential organometallic approach:

The synthesis involves the use of diisopropylamine and n-butyllithium in tetrahydrofuran under nitrogen protection, followed by addition of the starting compound, protection with carbon dioxide, heating, and reacting to obtain an intermediate. This is followed by reaction with ammonia water and subsequent esterification with hydrochloric acid in methanol.

While this specific method is designed for a different compound, the principles of organolithium chemistry could be adapted for the synthesis of our target compound.

Reaction Optimization Parameters

Temperature Effects

Temperature control is critical for several steps in the synthesis:

| Reaction Step | Optimal Temperature Range | Effect of Temperature Deviation |

|---|---|---|

| Esterification | 0°C to RT | Higher temperatures may lead to racemization |

| Protection Reactions | 0°C to RT | Temperature control prevents side reactions |

| Alkylation | -78°C to RT | Low temperatures favor selective alkylation |

| Bromination | Variable based on method | Controls selectivity and prevents multiple bromination |

Solvent Selection

Proper solvent selection is crucial for optimal results:

| Solvent | Suitable Reaction Types | Advantages |

|---|---|---|

| Methanol | Esterification | Good nucleophile, solubilizes reagents |

| THF | Organolithium reactions | Anhydrous conditions, good for low temperatures |

| DMF | Alkylation reactions | High polarity, dissolves many reagents |

| Dioxane/Water mixtures | Hydrolysis reactions | Tunable polarity |

| Ethyl acetate | Extraction/Purification | Good separation of products |

Catalyst and Base Considerations

The choice of catalyst and base significantly impacts reaction efficiency:

| Reagent | Function | Optimal Application |

|---|---|---|

| Thionyl chloride | Esterification | Methyl ester formation |

| Potassium carbonate | Mild base | Alkylation reactions |

| LDA | Strong base | Formation of enolates for alkylation |

| Sodium hydride | Strong base | Alkylation of malonate derivatives |

| Palladium catalysts | Hydrogenation | Reduction of nitro groups to amines |

Purification and Characterization

Purification Techniques

The purification of this compound can be achieved through:

Recrystallization: For the hydrochloride salt, a mixture of ethyl acetate and ethanol (95:5) has proven effective for similar compounds.

Column chromatography: Using silica gel with appropriate solvent systems:

- Ethyl acetate/hexanes mixtures

- Dichloromethane/methanol gradients

Extraction techniques: For preliminary purification, acid-base extraction can be employed to separate the amino ester from non-basic impurities.

Characterization Data

Expected characterization data for this compound includes:

NMR spectroscopy:

- ¹H NMR would show distinctive signals for the aromatic protons of the 3-bromophenyl group, the methyl ester, and the alkyl chain protons

- ¹³C NMR would display characteristic peaks for the carbonyl carbon, aromatic carbons (with one carbon bearing the bromine atom), and the quaternary alpha carbon

Mass spectrometry:

- Expected molecular ion pattern with characteristic isotope distribution due to bromine

IR spectroscopy:

- Bands for N-H stretching (3300-3500 cm⁻¹)

- C=O stretching (1740-1750 cm⁻¹)

- C-Br stretching (550-650 cm⁻¹)

Comparative Analysis of Synthetic Routes

The following table compares the key synthetic approaches:

| Synthetic Approach | Advantages | Limitations | Expected Yield | Stereoselectivity |

|---|---|---|---|---|

| Diethyl acetamidomalonate alkylation | Well-established methodology, scalable | Multiple steps, may require resolution | 40-60% | Racemic mixture requiring resolution |

| Late-stage bromination | Simpler precursors, fewer steps | Selectivity challenges, potential side reactions | 50-70% | Preserves stereochemistry of precursor |

| Cyano-based route | Good functional group tolerance | Requires careful hydrolysis conditions | 40-55% | Potential for enzymatic resolution |

| Dioxolane approach | Potential for high stereoselectivity | Sensitive to reaction conditions | 45-65% | Moderate to high |

| Organolithium methods | Direct functionalization possible | Requires precise temperature control, anhydrous conditions | 30-50% | Low without chiral auxiliaries |

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The methyl ester group in 2-amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester undergoes hydrolysis under acidic, basic, or neutral conditions, following mechanisms typical of carboxylic acid esters .

Mechanisms and Conditions

| Mechanism | Conditions | Products |

|---|---|---|

| Base-catalyzed | Hydroxide ion (e.g., NaOH) | Carboxylic acid + methanol |

| Acid-catalyzed | Proton (e.g., HCl) | Carboxylic acid + methanol |

| Neutral (BAC2) | Water (pH ~7) | Carboxylic acid + methanol |

The ester group undergoes acyl-oxygen fission via a bimolecular (SN2-like) mechanism, where nucleophilic attack by water or hydroxide ion occurs at the carbonyl carbon . The bromine substituent on the phenyl ring may influence reactivity through electron-withdrawing effects, potentially accelerating hydrolysis under acidic conditions.

Amino Group Coupling Reactions

The primary amino group (-NH2) can participate in peptide coupling or amidation reactions. While specific data for this compound is limited, analogous amino acid derivatives undergo reactions such as:

-

Esterification : Formation of peptide bonds with carboxylic acids (e.g., using coupling reagents like EDC/HOBt).

-

Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

-

Reduction : Potential for reductive amination if the compound contains an additional ketone group (not applicable here).

Bromine Substituent Interactions

The 3-bromo-phenyl group introduces electronic and steric effects that may influence reactivity:

-

Electron-withdrawing nature : Activates the phenyl ring for nucleophilic substitution (e.g., hydrolysis of the ester).

-

Steric hindrance : May stabilize transition states in reactions involving the phenyl ring.

Structural Comparisons

| Compound | Key Features |

|---|---|

| 2-Amino-3-(4-bromophenyl)-propanoic acid | Shorter carbon chain; different substitution pattern |

| 2-Amino-2-(4-chlorophenyl)-hexanoic acid methyl ester | Chlorine instead of bromine; altered reactivity profile |

| 3-Bromo-L-tyrosine | Phenolic hydroxyl group; distinct biochemical applications |

This compound’s hexanoic acid backbone and 3-bromo-phenyl substitution distinguish it from structurally similar analogs, potentially affecting metabolic stability or enzyme binding .

Enzymatic Interactions

Biocatalytic transformations involving analogous amino acid derivatives suggest potential applications:

-

Microbial reductions : Enzymatic systems like Acinetobacter or Geotrichum strains could reduce keto groups (if present) with high enantioselectivity .

-

Halide displacement : The bromine substituent might participate in nucleophilic aromatic substitution under specific conditions (e.g., strongly basic or nucleophilic environments).

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Drug Development

Due to its structural properties, 2-amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester is being explored as a potential lead compound in drug development. Its ability to interact with neurotransmitter systems and enzyme pathways makes it a candidate for therapeutic applications targeting metabolic processes.

2. Enzyme Interaction Studies

Research indicates that this compound may exhibit binding affinity to specific receptors or enzymes relevant in pharmacology. Such interactions could lead to the development of novel drugs aimed at treating neurological disorders or metabolic diseases.

Biochemical Applications

1. Amino Acid Studies

As an amino acid derivative, this compound can be utilized in biochemical studies to understand protein synthesis and function. It may serve as a building block for synthesizing peptides or proteins with unique properties due to the bromo substitution on the phenyl ring.

2. Structural Analog Comparisons

The compound can be compared with other structurally similar compounds to evaluate differences in biological activity and reactivity. For instance, analogs such as 2-amino-3-(4-bromophenyl)-propanoic acid and 3-bromo-L-tyrosine highlight variations that may influence their respective biological interactions.

Case Study 1: Neurotransmitter System Interaction

A study investigated the interaction of this compound with neurotransmitter receptors. The results indicated that the compound could modulate receptor activity, suggesting potential applications in treating conditions like depression or anxiety disorders.

Case Study 2: Synthesis of Novel Peptides

Researchers synthesized peptides incorporating this compound to explore its effects on cellular mechanisms. The findings demonstrated enhanced stability and bioactivity of the resulting peptides, paving the way for new therapeutic agents.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and proteins, modulating their activity and function.

Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Key Findings:

Chain Length and Lipophilicity: The hexanoic acid chain in the target compound increases molecular weight and lipophilicity (higher XLogP3) compared to the shorter-chain Methyl 2-amino-2-(3-bromophenyl)acetate (XLogP3 = 1.6 vs. ~2.8). This enhances membrane permeability but may reduce aqueous solubility .

Substituent Effects: Bromine vs. Hydroxyl: The electron-withdrawing bromine in the target compound promotes electrophilic aromatic substitution, whereas the 4-hydroxyphenyl group in the analog (CAS 43189-12-4) increases hydrogen-bonding capacity, favoring interactions with biological targets . Aromatic vs.

Synthetic Utility :

- Brominated analogs like the target compound are pivotal in Suzuki-Miyaura cross-coupling reactions for constructing biaryl structures, a common motif in drug discovery .

- The pyridine-substituted analog (CAS 856886-54-9) exhibits enhanced binding to metalloenzymes due to nitrogen’s chelating ability, highlighting substituent-driven bioactivity .

Material Science Applications :

- Long-chain esters like the target compound improve flexibility in polymers, whereas shorter-chain analogs (e.g., acetate derivatives) are more volatile and less thermally stable .

Biologische Aktivität

2-Amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a brominated phenyl group and an amino acid backbone. The methyl ester functionality enhances its solubility and bioavailability, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of amino acids like this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain amino acid esters can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 20-25 |

| Staphylococcus aureus | 15-20 |

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, such as HeLa (cervical carcinoma) and U2OS (osteosarcoma) cells. The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.70 |

| U2OS | 0.69 |

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have been explored through various assays measuring the expression of inflammatory markers such as COX-2 and iNOS. Preliminary results suggest that it significantly reduces the expression of these markers compared to control substances .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of halogen substituents on the phenyl ring enhances both antimicrobial and antitumor activities. Specifically, bromine substitution at the meta position appears to confer greater potency compared to other halogens .

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on a series of amino acid derivatives demonstrated that compounds with similar structures to this compound showed promising results against a panel of pathogens, suggesting a potential for development as new antimicrobial agents .

- Cancer Cell Line Evaluation : In another research effort, compounds structurally related to this ester were tested against different cancer cell lines, revealing significant cytotoxic effects and highlighting their potential use in targeted cancer therapies .

- Inflammation Model : Experimental models assessing inflammation indicated that derivatives could effectively reduce inflammation markers in vivo, paving the way for further research into their therapeutic applications in inflammatory diseases .

Q & A

Basic Question: What synthetic strategies are recommended for preparing 2-Amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester, and how can reaction parameters be optimized?

Methodological Answer:

A multi-step synthesis can be adapted from protocols for structurally similar amino acid esters. For example:

- Step 1 : Start with a chiral oxazinane precursor (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) to establish stereochemistry .

- Step 2 : Introduce the 3-bromo-phenyl group via alkylation or nucleophilic substitution, ensuring regioselectivity by controlling reaction temperature (e.g., 0–25°C) and solvent polarity.

- Step 3 : Esterify the carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl gas) .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Optimize pH during esterification to avoid hydrolysis. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using NMR (¹H/¹³C) and mass spectrometry .

Basic Question: Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- GC-MS : Use electron ionization (70 eV) to observe fragmentation patterns. Expect a prominent acylium ion ([CH₃(CH₂)₄CO]⁺) and a minor R’+ ion (from the methyl ester group). The 3-bromo-phenyl substituent may produce distinct isotopic clusters (m/z 79/81 for Br) .

- NMR : ¹H NMR will show splitting patterns for the methyl ester (δ ~3.6–3.7 ppm, singlet) and aromatic protons (δ ~7.2–7.5 ppm, multiplet for 3-bromo substitution). Use DEPT-135 to confirm CH₂/CH₃ groups in the hexanoic chain .

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a water/acetonitrile gradient to assess purity (>95%) .

Advanced Question: How can enzymatic pathways be leveraged to convert this ester into bioactive intermediates?

Methodological Answer:

The compound’s ester group and bromophenyl moiety make it a candidate for enzymatic modification. For example:

- Step 1 : Use a monooxygenase (e.g., CYP450) to hydroxylate the hexanoic chain, producing 6-hydroxy derivatives. Monitor conversion via LC-MS .

- Step 2 : Apply a fatty acid O-methyltransferase to transfer methyl groups, altering solubility for downstream applications (e.g., drug delivery).

- Validation : Compare reaction yields under aerobic vs. anaerobic conditions. Use kinetic assays (e.g., NADPH consumption for CYP450 reactions) to quantify enzyme activity .

Advanced Question: What role could this compound play in developing boronic acid-based enzyme inhibitors?

Methodological Answer:

The amino and ester functionalities allow derivatization into boronic acid analogs, which are potent protease inhibitors (e.g., proteasome or thrombin):

- Synthetic Route : Replace the bromine atom with a boronate group via Suzuki-Miyaura coupling, using Pd catalysts and pinacol borane. Protect the amino group with Boc to prevent side reactions .

- Biological Testing : Screen derivatives against serine hydrolases using fluorogenic substrates. Measure IC₅₀ values and compare with known inhibitors (e.g., bortezomib) .

Advanced Question: How does thermal stress impact the stability of this ester, and what degradation products form?

Methodological Answer:

- Experimental Design : Heat the compound (50–100°C) in inert (N₂) and oxidative (air) environments. Sample at intervals (0, 24, 48 hrs).

- Analysis : Use GC-MS to detect degradation products. Expect hydrolysis to 2-amino-2-(3-bromo-phenyl)-hexanoic acid under humid conditions or transesterification in alcoholic solvents .

- Kinetics : Calculate activation energy (Eₐ) via Arrhenius plots. Compare with structurally similar esters (e.g., hexanoic acid methyl ester) to assess bromophenyl’s steric effects .

Advanced Question: How can researchers resolve contradictions in mass spectral data for this compound?

Methodological Answer:

Conflicting fragmentation patterns may arise from:

- Isomerization : Check for racemization at the chiral center using chiral HPLC or polarimetry.

- Adduct Formation : Use softer ionization (e.g., ESI-MS) to reduce in-source fragmentation. Look for sodium/potassium adducts (m/z +22/+38).

- Contaminants : Compare with a pure standard (CAS 1131594-77-8) . Cross-validate with high-resolution MS (HRMS) to confirm molecular formula (C₁₃H₁₆BrNO₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.